molecular formula C14H11BrN4O4 B14749572 1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine CAS No. 4880-96-0

1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B14749572
CAS No.: 4880-96-0
M. Wt: 379.17 g/mol
InChI Key: LPRCHWFGTXBZQT-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine is an organic compound that features both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of 2-bromo-1-phenylethylidene with 2,4-dinitrophenylhydrazine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of nitro groups or the reduction of the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted phenyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play a significant role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine
  • 1-(2-Bromo-1-phenylethylidene)-2-(3,5-dinitrophenyl)hydrazine
  • 1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazone

Uniqueness

1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity

Properties

CAS No.

4880-96-0

Molecular Formula

C14H11BrN4O4

Molecular Weight

379.17 g/mol

IUPAC Name

N-[(2-bromo-1-phenylethylidene)amino]-2,4-dinitroaniline

InChI

InChI=1S/C14H11BrN4O4/c15-9-13(10-4-2-1-3-5-10)17-16-12-7-6-11(18(20)21)8-14(12)19(22)23/h1-8,16H,9H2

InChI Key

LPRCHWFGTXBZQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CBr

Origin of Product

United States

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